molecular formula C17H11ClO B14699448 (3-Chlorophenyl)(1-naphthyl)methanone CAS No. 24092-46-4

(3-Chlorophenyl)(1-naphthyl)methanone

Cat. No.: B14699448
CAS No.: 24092-46-4
M. Wt: 266.7 g/mol
InChI Key: OYCONCVJFDHAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(1-naphthyl)methanone is a high-purity chemical compound offered for research and development purposes. It serves as a valuable synthetic intermediate in organic and medicinal chemistry. Compounds with a naphthyl methanone core, such as the well-known WIN 55,212-2, are extensively used in pharmacological research as cannabinoid receptor agonists for studying the endocannabinoid system . Furthermore, (3-chlorophenyl)methanone derivatives have demonstrated significant potential in scientific research, particularly in the synthesis of novel heterocyclic compounds with documented anticancer and antimicrobial activities . The North American market for (3-chlorophenyl)-substituted methanone intermediates is experiencing growth, driven by demand in pharmaceutical and agrochemical sectors for synthesizing Active Pharmaceutical Ingredients (APIs) and other specialty chemicals . Analysis of such novel compounds in research settings typically requires advanced techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) to ensure accurate identification and quantification . This product is intended for laboratory research use by qualified professionals and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

24092-46-4

Molecular Formula

C17H11ClO

Molecular Weight

266.7 g/mol

IUPAC Name

(3-chlorophenyl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C17H11ClO/c18-14-8-3-7-13(11-14)17(19)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

OYCONCVJFDHAGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Core Reaction Mechanism

The primary method involves Friedel-Crafts acylation , where 3-chlorobenzoyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This approach leverages the electrophilic carbonyl group of the aroyl chloride to form the ketone bond.

Reagents and Conditions
Parameter Specification Source
Aroyl Halide 3-Chlorobenzoyl chloride
Aromatic Substrate Naphthalene (α-position)
Catalyst Aluminum chloride (2–3 equivalents)
Solvent Dichloromethane, toluene, or nitrobenzene
Temperature 80–120°C
Reaction Time 2–4 hours
Yield (Hypothetical) ~80% (based on analogous reactions)

Procedure :

  • Preparation of 3-Chlorobenzoyl Chloride : Treat 3-chlorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
  • Acylation : React naphthalene with 3-chlorobenzoyl chloride in an inert solvent (e.g., dichloromethane) with excess AlCl₃. The catalyst facilitates the formation of the acylium ion intermediate.
  • Workup : Quench the reaction with ice water, extract with an organic solvent, and purify via column chromatography or recrystallization.
Key Challenges and Solutions
  • Low Reactivity of 3-Chlorobenzene : The electron-withdrawing chlorine group deactivates the benzene ring, reducing electrophilicity. This is mitigated by using a strong Lewis acid (AlCl₃) to stabilize the acylium ion.
  • Isomer Control : Naphthalene’s α-position preference minimizes isomer formation, ensuring regioselectivity.

Alternative Synthesis Routes

Grignard Reagent Approach

Though less common, Grignard reagents could theoretically form the ketone via nucleophilic acyl substitution. However, this method is limited due to:

  • Side Reactions : Grignard reagents typically reduce ketones to alcohols rather than forming them.
  • Steric Hindrance : Bulky naphthyl groups may inhibit reaction efficiency.

Ullmann-Type Coupling

Palladium-catalyzed coupling between 3-chlorobenzophenone and a naphthalene boronic acid could form the diaryl ketone. However, this method is unreported for this compound and likely requires optimization for ketone stability.

Analytical Characterization

Spectroscopic Data

Technique Observed Data Source
¹H NMR Peaks for naphthyl protons (δ 7.4–8.2 ppm), chlorophenyl protons (δ 7.2–7.8 ppm), and carbonyl group (δ ~12 ppm)
IR Strong C=O stretch at ~1670 cm⁻¹
XRD Dihedral angles between aryl groups (e.g., 55–60° for analogous compounds)

Purity Assessment

  • GC/HPLC : Purity >98% achievable via column chromatography (silica gel, CHCl₃).
  • Melting Point : ~430–435 K (analogous to related compounds).

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(1-naphthyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur, particularly on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

(3-Chlorophenyl)(1-naphthyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(1-naphthyl)methanone involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for tyrosine degradation . This inhibition disrupts the synthesis of essential compounds, leading to the death of targeted plants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)(1-naphthyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HPPD makes it particularly valuable in herbicidal research.

Biological Activity

(3-Chlorophenyl)(1-naphthyl)methanone, also known as 3-chlorobenzophenone, is an organic compound with significant biological activity, particularly noted for its potential applications in herbicides. This article delves into its biological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13_{13}H9_{9}ClO, with a molecular weight of approximately 216.66 g/mol. Its structure features a chlorophenyl group attached to a naphthyl group via a carbonyl linkage, which influences its chemical behavior and biological activity.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Herbicidal Activity : The compound has been evaluated for its ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plant growth. Inhibition of this enzyme suggests that the compound could serve as an effective herbicide, making it a candidate for development in agricultural applications.
  • Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to the active sites of target enzymes involved in plant metabolism. This binding affinity is crucial for its herbicidal efficacy.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including Friedel-Crafts acylation or other coupling reactions that allow for the formation of the carbonyl group connecting the two aromatic systems. Detailed synthetic routes can vary based on desired purity and yield.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
BenzophenoneSimple ketoneLacks chlorine substitution; used primarily as UV filter
4-ChlorobenzophenoneChlorinated benzophenoneSimilar structure but different substitution pattern
(4-Ethoxynaphthalen-1-yl)methanoneAryl-naphthyl methanoneContains ethoxy group; evaluated for herbicidal activity
(2-Chlorophenyl)(4-ethoxynaphthalen-1- yl)methanoneAryl-naphthyl methanoneDifferent halogen position; also evaluated for herbicidal activity

The positioning of the chlorine atom in the para position of the phenyl ring contributes significantly to the biological activity profile of this compound, distinguishing it from other similar compounds that may not exhibit such pronounced herbicidal properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Case Study 1 : A study focused on the herbicidal activity demonstrated that formulations containing this compound effectively reduced weed populations in controlled environments. The results indicated a significant reduction in chlorophyll content in treated plants, correlating with HPPD inhibition.
  • Case Study 2 : Another research effort utilized molecular docking simulations to predict binding affinities and interaction modes between this compound and various target enzymes. This study provided insights into optimizing structural modifications for enhanced biological activity.

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential inhalation risks (evidenced by SDS data for structurally similar methanones) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

How can computational methods predict the compound’s photophysical properties for optoelectronic applications?

Advanced Research Question

  • TD-DFT calculations (B3LYP/6-311+G(d,p)) predict UV-Vis absorption at 254 nm (π→π* transition), aligning with experimental λmax = 254 nm (ε = 2.544) .
  • Solvatochromism analysis : Polarizable continuum models (PCM) show a 5 nm bathochromic shift in acetonitrile vs. hexane, relevant for OLED design .

What strategies mitigate byproduct formation during Friedel-Crafts synthesis?

Basic Research Question

  • Slow addition of acyl chloride to prevent localized overheating.
  • Use of scavengers : Molecular sieves (4Å) absorb HCl, reducing acid-catalyzed dimerization.
  • Post-reaction quenching : Immediate addition to ice-water minimizes ketone hydrolysis .

How does the compound’s crystal packing affect its solid-state reactivity?

Advanced Research Question
X-ray data (e.g., C–H···O interactions at 2.6 Å) reveal:

  • Lamellar packing : Stabilizes the carbonyl group, reducing susceptibility to nucleophilic attack.
  • Thermal analysis : DSC shows a melting point of 229–233°C, correlating with dense π-stacking (interplanar distance: 3.5 Å) .

What analytical workflows validate purity for pharmacological studies?

Advanced Research Question

  • HPLC : Reverse-phase C18 column (ACN/H2O gradient) achieves 98.42% purity with retention time = 8.2 min .
  • Elemental analysis : Acceptable C/H/N tolerances ±0.3% (calculated: C 72.82%, H 3.80%; found: C 72.79%, H 3.83%) .

How do steric effects from the naphthyl group influence regioselectivity in derivatization reactions?

Advanced Research Question
The bulky naphthyl moiety:

  • Shields the ortho position of the chlorophenyl ring, favoring meta substitution in electrophilic reactions.
  • Enhances diastereoselectivity in Diels-Alder reactions (e.g., 85% endo preference with maleic anhydride) due to planar chirality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.